molecular formula C12H16BrClO B8554184 p-(6-Chlorohexyloxy)bromobenzene

p-(6-Chlorohexyloxy)bromobenzene

Cat. No.: B8554184
M. Wt: 291.61 g/mol
InChI Key: FPFQPCDNOCKYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-(6-Chlorohexyloxy)bromobenzene is a useful research compound. Its molecular formula is C12H16BrClO and its molecular weight is 291.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16BrClO

Molecular Weight

291.61 g/mol

IUPAC Name

1-bromo-4-(6-chlorohexoxy)benzene

InChI

InChI=1S/C12H16BrClO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,9-10H2

InChI Key

FPFQPCDNOCKYFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L flask provided with a stirrer was charged with 173.0 g (1.0 mol) of p-bromophenol (available from Tokyo Chemical Industry Co., Ltd.), 84.2 g (1.5 mols) of sodium hydroxide (available from Wako Pure Chemical Industries Ltd.), 399.0 g (2.0 mols) of 1-chloro-6-bromohexane (available from Wako Pure Chemical Industries Ltd.) and 200 g of water. The content was maintained at 100° C. for 6 hours. Then the reaction liquid was cooled to room temperature, and deposited KBr, produced by side reaction, was filtered off. The organic phase was separated and subjected to distillation under reduced pressure to give 236.9 g of the target p-(6-chlorohexyloxy)bromobenzene (yield: 78%, purity: 96%).
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
84.2 g
Type
reactant
Reaction Step One
Quantity
399 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.